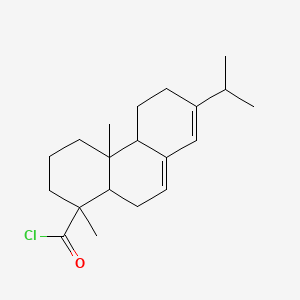
Abieta-7,13-dien-18-oyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Abieta-7,13-dien-18-oyl chloride is a chemical compound with the molecular formula C20H29ClO It is a derivative of abietic acid, a naturally occurring resin acid found in coniferous trees
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Abieta-7,13-dien-18-oyl chloride typically involves the chlorination of abietic acid or its derivatives. One common method is the reaction of abietic acid with thionyl chloride (SOCl2) under reflux conditions. This reaction converts the carboxylic acid group of abietic acid into an acyl chloride group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve efficient production.
化学反応の分析
Types of Reactions
Abieta-7,13-dien-18-oyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form abietic acid and hydrochloric acid.
Reduction: The compound can be reduced to form abietic alcohol derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the initial chlorination of abietic acid.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Water: For hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed from substitution reactions.
Abietic Acid: Formed from hydrolysis.
Abietic Alcohol Derivatives: Formed from reduction reactions.
科学的研究の応用
Abieta-7,13-dien-18-oyl chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of resins, adhesives, and coatings due to its chemical properties.
作用機序
The mechanism of action of Abieta-7,13-dien-18-oyl chloride involves its reactivity with nucleophiles and its ability to form various derivatives. The acyl chloride group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
類似化合物との比較
Similar Compounds
Abieta-7,13-dien-18-ol: A related compound with a hydroxyl group instead of an acyl chloride group.
Abietic Acid: The parent compound from which Abieta-7,13-dien-18-oyl chloride is derived.
Abietadienol: Another derivative of abietic acid with different functional groups.
Uniqueness
This compound is unique due to its acyl chloride functional group, which imparts distinct reactivity compared to its parent compound and other derivatives. This reactivity makes it a valuable intermediate in organic synthesis and various industrial applications.
特性
CAS番号 |
56151-64-5 |
|---|---|
分子式 |
C20H29ClO |
分子量 |
320.9 g/mol |
IUPAC名 |
1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carbonyl chloride |
InChI |
InChI=1S/C20H29ClO/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h7,12-13,16-17H,5-6,8-11H2,1-4H3 |
InChIキー |
DUUZGQPIIHHAPA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


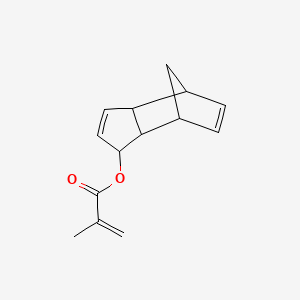
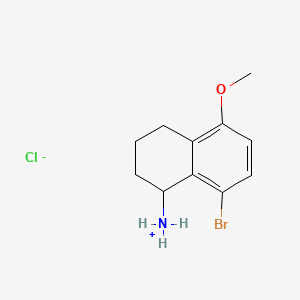
![(4R,5R)-5-Methyl-4-phenyl-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B13769438.png)
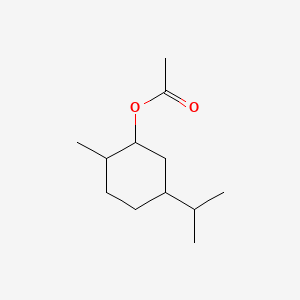
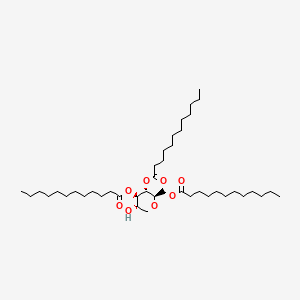
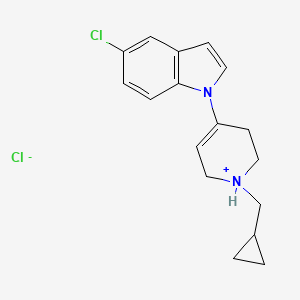
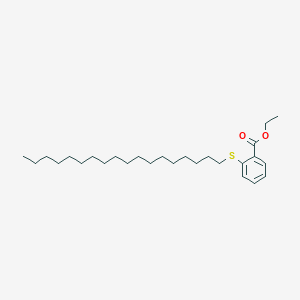
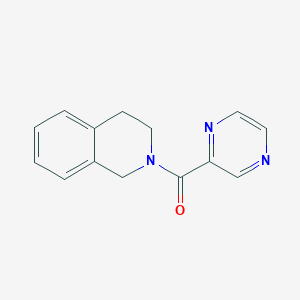
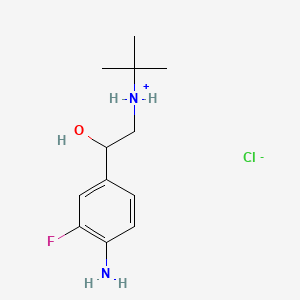
![2-[5-[(3-chlorophenyl)carbamoyloxy]-1H-indol-3-yl]ethylazanium chloride](/img/structure/B13769468.png)
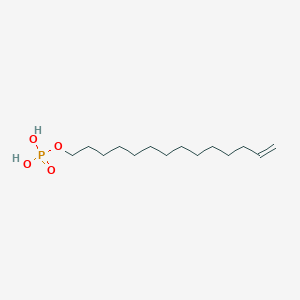
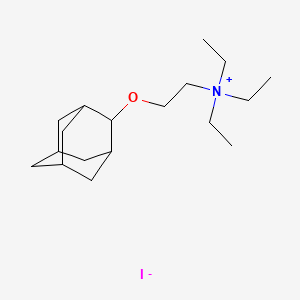
![[3-[(3-Nitrophenyl)carbamoyl]naphthalen-2-yl] acetate](/img/structure/B13769490.png)

